molecular formula C15H19N5O3 B4708173 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B4708173
M. Wt: 317.34 g/mol
InChI Key: QFWZGMFNODPWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with nitro and methyl groups, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine, followed by nitration to introduce the nitro group.

    Substitution with Butanamide: The nitro-substituted pyrazole can then be reacted with a butanoyl chloride derivative in the presence of a base to form the butanamide linkage.

    Pyridine Ring Introduction: Finally, the pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo further oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, possibly serving as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole and pyridine rings might facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide: Lacks the nitro group, which could significantly alter its chemical reactivity and biological activity.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the pyridine ring, which might reduce its potential interactions with certain biological targets.

Uniqueness

The presence of both the nitro group and the pyridine ring in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide makes it unique compared to similar compounds. These functional groups can significantly influence its chemical properties and

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10-6-4-7-13(16-10)17-14(21)8-5-9-19-12(3)15(20(22)23)11(2)18-19/h4,6-7H,5,8-9H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZGMFNODPWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.